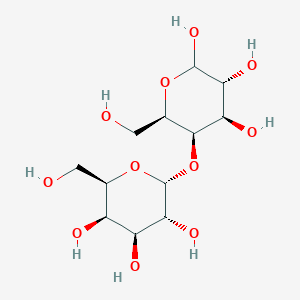
4-O-alpha-D-galactopyranosyl-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Alpha-D-Gal-(1->4)-D-Gal is a glycosylgalactose consisting of D-galactopyranose having an alpha-D-galactopyranosyl residue attached at the 4-position.
Biologische Aktivität
4-O-alpha-D-galactopyranosyl-D-galactopyranose (CAS 80446-85-1) is a disaccharide that plays a significant role in glycobiology, particularly in understanding carbohydrate recognition and cell-cell interactions. This compound is instrumental in various biochemical assays and has been studied for its biological activities, including its interactions with glycosyltransferases, lectins, and its potential therapeutic applications.
This compound is characterized by the presence of two galactose units linked through an alpha glycosidic bond. Its molecular formula is C12H22O11, and it has a molecular weight of 342.30 g/mol. The structural formula can be represented as follows:
1. Glycosylation Processes
This compound serves as a model substrate for studying the specificity of galactosyltransferase enzymes, which are crucial for the enzymatic transfer of galactose residues onto glycoproteins and glycolipids. Research indicates that this compound aids in elucidating the mechanisms of glycosylation processes that are vital for proper cellular function and signaling pathways .
2. Lectin Binding Studies
This compound is extensively utilized in lectin binding assays. Lectins are proteins that bind carbohydrates specifically, and this disaccharide helps in characterizing carbohydrate-binding proteins. These studies contribute to understanding various biological processes, including immune responses and pathogen recognition .
3. Antibacterial Activity
Recent studies have indicated potential antibacterial properties associated with derivatives of galactopyranose compounds. For example, N-(β-D-galactopyranosyl)-thiosemicarbazide has shown significant antibacterial activity against various pathogens, suggesting that modifications of galactose derivatives could lead to new therapeutic agents .
Case Study 1: Enzymatic Activity
In a study focused on the enzymatic activity of galactosyltransferases, researchers utilized this compound to determine enzyme specificity. The findings demonstrated that specific enzymes preferentially transfer galactose to this disaccharide, highlighting its importance in biochemical pathways related to glycoprotein synthesis.
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial effects of N-(β-D-galactopyranosyl)-thiosemicarbazide, which is structurally related to this compound. The compound exhibited bactericidal and bacteriostatic effects against Salmonella and E. coli strains, with an LD50 value indicating moderate toxicity levels . This suggests that derivatives of galactose may hold promise as antimicrobial agents.
Research Findings Table
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OEBXJAKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














